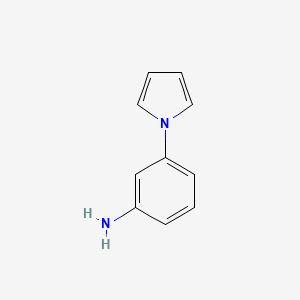

3-(1H-pyrrol-1-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDCPOPSNUYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375217 | |

| Record name | 3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89353-42-4 | |

| Record name | 3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)aniline

<_

Abstract

3-(1H-pyrrol-1-yl)aniline is a crucial chemical intermediate whose structural motif is present in a wide array of biologically active molecules and functional materials. This guide provides an in-depth examination of its synthesis, tailored for researchers, scientists, and professionals in drug development. We will dissect the predominant synthetic strategy, which involves a two-step process: the Paal-Knorr synthesis of a nitroaromatic precursor followed by the reduction of the nitro group. This document emphasizes the underlying chemical principles, provides detailed, validated protocols, and explores the rationale behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.

Introduction: Significance of the this compound Scaffold

The fusion of an aniline moiety with a pyrrole ring at the meta position creates a unique structural scaffold with significant utility in medicinal chemistry and materials science. The pyrrole ring is a common feature in numerous natural products and pharmaceuticals, valued for its electronic properties and ability to participate in hydrogen bonding.[1][2][3] The aniline portion, in turn, serves as a versatile synthetic handle for further molecular elaboration, often used to introduce pharmacophores or to link to other molecular fragments.[4][5]

The meta-substitution pattern is particularly noteworthy. It provides a distinct vector for substituent placement compared to the more common ortho- or para-isomers, enabling the exploration of unique regions of chemical space in drug design. Molecules incorporating this framework have been investigated for a range of therapeutic applications, including as anticancer, antifungal, and antiviral agents.[2][3] A thorough understanding of its synthesis is therefore paramount for laboratories engaged in the discovery and development of novel chemical entities.

Primary Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted method for preparing this compound involves a two-step sequence. This strategy is predicated on the ease of forming the pyrrole ring with an electron-deficient aniline derivative, followed by a well-established reduction of the nitro group.

Overall Synthetic Workflow:

Caption: Overall two-step synthesis of this compound.

This approach is advantageous because it avoids potential side reactions that could occur if the reactive amino group of aniline were present during the pyrrole formation step.

Step 1: Paal-Knorr Synthesis of 1-(3-Nitrophenyl)-1H-pyrrole

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][6][7]

Mechanism and Rationale

In this specific application, 3-nitroaniline serves as the primary amine, and 2,5-dimethoxytetrahydrofuran acts as a stable precursor to succinaldehyde (the required 1,4-dicarbonyl compound). The reaction is typically catalyzed by an acid, which facilitates both the in-situ generation of succinaldehyde and the subsequent condensation steps.

The mechanism proceeds as follows:

-

Hydrolysis: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form succinaldehyde.

-

Hemiaminal Formation: The primary amine (3-nitroaniline) performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.[6][8]

-

Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group intramolecularly.[9]

-

Dehydration: A series of dehydration steps eliminates two molecules of water to form the stable, aromatic pyrrole ring.[7]

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Choice Rationale:

-

Solvent: Glacial acetic acid is an ideal solvent. It is acidic enough to catalyze the reaction, has a high boiling point suitable for reflux conditions, and effectively solubilizes the reactants.[2]

-

Reactant: 2,5-dimethoxytetrahydrofuran is preferred over succinaldehyde itself because it is more stable and less prone to polymerization, ensuring a controlled release of the reactive dicarbonyl species.

Detailed Experimental Protocol

Materials:

-

3-Nitroaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitroaniline (1.0 eq).

-

Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of 3-nitroaniline).

-

Stir the mixture until the 3-nitroaniline is fully dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of ice water. A yellow precipitate of 1-(3-nitrophenyl)-1H-pyrrole will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Recrystallize the crude product from ethanol to yield pure 1-(3-nitrophenyl)-1H-pyrrole as a yellow solid.

Step 2: Reduction of 1-(3-Nitrophenyl)-1H-pyrrole

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Several methods are available, but the use of tin(II) chloride (SnCl₂) in an acidic medium is a classic, reliable, and functional-group-tolerant choice.[10][11][12]

Mechanism and Rationale

The reduction of a nitro group by a metal in acidic solution is a multi-step electron transfer process.[10][13]

-

Activation: The acidic medium (HCl, often generated in situ or present in the SnCl₂ dihydrate) protonates the oxygen atoms of the nitro group, making it more electrophilic.

-

Electron Transfer: Tin(II) acts as the reducing agent, donating electrons to the nitro group. This process occurs in stages, reducing the nitro group first to a nitroso group (-NO), then to a hydroxylamine group (-NHOH).[10][13]

-

Final Reduction: Further electron transfer and protonation steps reduce the hydroxylamine to the amine, which exists as an ammonium salt (anilinium chloride) in the acidic solution.[10]

-

Neutralization: A final basic workup (e.g., with NaOH or NaHCO₃) deprotonates the ammonium salt to liberate the free aniline product.[10]

Experimental Choice Rationale:

-

Reducing Agent: Tin(II) chloride is effective and generally does not reduce the pyrrole ring, offering good chemoselectivity.[12] While catalytic hydrogenation (e.g., H₂/Pd-C) is a greener alternative, it carries a risk of reducing the pyrrole ring under certain conditions.[12][14] SnCl₂ provides a robust and predictable outcome.[11]

-

Solvent: Ethanol is a common choice as it solubilizes the organic substrate while also being compatible with the aqueous acidic conditions required for the reduction.

Detailed Experimental Protocol

Materials:

-

1-(3-Nitrophenyl)-1H-pyrrole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (optional, if needed)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (3.0-5.0 eq) to the suspension. The reaction is often exothermic.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. The yellow color of the starting material should fade.

-

Monitor the reaction by TLC until the starting nitro compound is no longer visible.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Table 1: Typical Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | 3-Nitroaniline, 2,5-Dimethoxytetrahydrofuran | Acetic Acid | ~118 | 2-4 | 85-95% |

| 2 | 1-(3-Nitrophenyl)-1H-pyrrole, SnCl₂·2H₂O | Ethanol | ~78 | 1-3 | 80-90% |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the nitro-substituted aromatic signals and the appearance of signals corresponding to the amino-substituted ring, along with the characteristic pyrrole protons, are key diagnostic markers.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₀N₂, MW: 158.20 g/mol ).

-

Infrared (IR) Spectroscopy: To identify functional groups. Key signals include the N-H stretching of the amine (around 3300-3500 cm⁻¹) and the disappearance of the characteristic N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹).

Conclusion and Outlook

The synthesis of this compound via the Paal-Knorr reaction followed by nitro group reduction is a robust, high-yielding, and scalable process. This guide has detailed the mechanistic basis and provided validated protocols to enable its successful implementation in a laboratory setting. The versatility of the aniline product as a synthetic intermediate ensures its continued relevance in the fields of drug discovery and materials science, where the development of novel, structurally diverse molecules is a constant driver of innovation. Future efforts may focus on developing greener reduction methodologies that avoid the use of stoichiometric tin reagents, further enhancing the efficiency and sustainability of this important synthetic route.

References

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.).

- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board.

- Paal–Knorr synthesis. (n.d.). In Wikipedia.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.

- Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians.

- Paal-Knorr Pyrrole Synthesis. (n.d.).

- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.

- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes. (n.d.). Benchchem.

- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.

- Partial and Complete Reduction of Pyrroles, Furans, Thiophenes, and Their Benzo Analogs, Heterocycles Containing More Than One Heteroatom. (n.d.). ResearchGate.

- 2-(1H-pyrrol-1-yl)aniline. (n.d.). PubChem.

- 2-(1H-Pyrrol-1-yl)aniline. (n.d.). BLDpharm.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing.

- Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones. (n.d.). ResearchGate.

- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. (n.d.). ACS Publications.

- 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. (n.d.). Sigma-Aldrich.

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- 1-(4-Nitrophenyl)-1H-pyrrole. (n.d.). Alfa Chemistry.

- Advances in Green Chemistry for Pharmaceutical Applications. (n.d.).

- 1-(3-NITROPHENYL)-1H-PYRROLE. (n.d.). ChemicalBook.

- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline applications. (n.d.). Sigma-Aldrich.

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 5. cresset-group.com [cresset-group.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 14. researchgate.net [researchgate.net]

3-(1H-pyrrol-1-yl)aniline synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)aniline

Authored by a Senior Application Scientist

This guide provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The m-substituted aniline motif is a key feature in numerous bioactive molecules and functional materials.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it.

Strategic Analysis of Synthesis

The synthesis of this compound involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the pyrrole ring. A retrosynthetic analysis points to two primary strategies:

-

Strategy A: Pyrrole Ring Formation. This approach involves constructing the pyrrole ring onto a pre-existing aniline derivative. The Paal-Knorr synthesis is the most direct and widely used method for this transformation, reacting a primary amine with a 1,4-dicarbonyl compound.[2][3][4]

-

Strategy B: C-N Bond Formation via Cross-Coupling. This strategy would involve coupling a pre-formed pyrrole with an aniline derivative, typically using a palladium-catalyzed reaction like the Buchwald-Hartwig amination.[5][6][7] While powerful, this method often requires more complex ligands, expensive catalysts, and rigorous optimization.[7][8]

For its efficiency, operational simplicity, and cost-effectiveness, this guide will focus on the Paal-Knorr synthesis (Strategy A). The protocol is a robust, two-step process commencing with commercially available 3-nitroaniline. The nitro group serves as a stable precursor to the amine, which is revealed in the final step. This approach prevents potential side reactions associated with the free amine during the pyrrole formation.

Core Protocol: A Two-Step Synthesis

The selected pathway involves an acid-catalyzed Paal-Knorr condensation followed by a standard nitro group reduction.

Part A: Synthesis of 1-(3-Nitrophenyl)-1H-pyrrole via Paal-Knorr Reaction

Principle & Causality: The Paal-Knorr synthesis is a classic condensation reaction that forms a pyrrole from a 1,4-dicarbonyl compound and a primary amine.[2][9][10] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable, easily handled precursor to succinaldehyde (the required 1,4-dicarbonyl). Under acidic conditions, the acetal groups of 2,5-dimethoxytetrahydrofuran are hydrolyzed in situ to generate the reactive dicarbonyl, which is immediately trapped by the nucleophilic 3-nitroaniline. Acetic acid is employed as both the solvent and the catalyst, providing the necessary protic environment to facilitate both the hydrolysis and the subsequent condensation and dehydration steps.[10]

Experimental Workflow: Paal-Knorr Condensation

Caption: Workflow for the synthesis of 1-(3-Nitrophenyl)-1H-pyrrole.

Detailed Protocol (Part A):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitroaniline (1.0 eq).

-

Add glacial acetic acid as the solvent.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acetic acid.

-

Dry the collected solid. The crude 1-(3-nitrophenyl)-1H-pyrrole can often be used in the next step without further purification.

Quantitative Data (Part A):

| Reagent | MW ( g/mol ) | Amount (example) | Moles (mol) | Molar Eq. |

| 3-Nitroaniline | 138.12[11] | 10.0 g | 0.0724 | 1.0 |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 10.5 g (9.5 mL) | 0.0794 | 1.1 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

Part B: Reduction of 1-(3-Nitrophenyl)-1H-pyrrole

Principle & Causality: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. However, for simplicity and to avoid the need for specialized hydrogenation equipment, a chemical reduction using tin(II) chloride (SnCl₂) in an acidic medium (concentrated HCl) is presented here. SnCl₂ is a mild and effective reducing agent for aromatic nitro compounds. The reaction proceeds in an alcoholic solvent like ethanol to ensure solubility of the starting material.

Experimental Workflow: Nitro Group Reduction

Caption: Workflow for the reduction to this compound.

Detailed Protocol (Part B):

-

In a round-bottom flask, suspend the crude 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.

-

Heat the mixture to reflux (approximately 78°C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully basify the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is >8. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Mechanistic Deep Dive: The Paal-Knorr Synthesis

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a series of well-established steps, initiated by the acid catalyst.[2][10]

Reaction Mechanism Diagram

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

-

Acetal Hydrolysis : The acid catalyst protonates the oxygen atoms of 2,5-dimethoxytetrahydrofuran, initiating hydrolysis to form the reactive 1,4-dicarbonyl, succinaldehyde.

-

Hemiaminal Formation : The primary amine of 3-nitroaniline attacks one of the protonated carbonyl groups of succinaldehyde. This nucleophilic attack results in the formation of a hemiaminal intermediate.[2]

-

Cyclization : The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group.

-

Dehydration : The resulting cyclic intermediate undergoes two dehydration steps (loss of two water molecules) to form the stable, aromatic pyrrole ring.

Product Characterization and Validation

The final product, this compound, should be characterized to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃) : Expected signals would include aromatic protons from the aniline ring (likely complex multiplets between δ 6.7-7.3 ppm), protons from the pyrrole ring (two distinct signals, likely triplets, around δ 6.3 and 7.1 ppm), and a broad singlet for the amine (-NH₂) protons around δ 3.7 ppm.

-

¹³C NMR (101 MHz, CDCl₃) : Signals for the aromatic carbons of both rings are expected in the range of δ 108-148 ppm.

-

Mass Spectrometry (ESI+) : The protonated molecular ion [M+H]⁺ should be observed at m/z = 159.09.

-

Appearance : Typically an off-white to light brown solid.[12]

Critical Safety and Handling Precautions

Adherence to strict safety protocols is mandatory.

-

3-Nitroaniline : This compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14][15][16] It may cause damage to organs through prolonged or repeated exposure.[13][16] Always handle in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[13][14]

-

2,5-Dimethoxytetrahydrofuran : This is a flammable liquid and vapor.[17] It is toxic if inhaled and causes serious eye irritation.[17] Keep away from heat, sparks, and open flames.[17] All handling should be done in a chemical fume hood.

-

General Handling : Use caution when working with concentrated acids (acetic acid, HCl) and bases (NaOH). The reduction step can be exothermic, especially during basification.

Troubleshooting and Field Insights

-

Low Yield in Part A : If the Paal-Knorr reaction gives low yields, ensure the acetic acid is glacial (water-free) and that the reflux temperature is maintained. Excessively harsh acidic conditions (e.g., strong mineral acids) can favor the formation of furan byproducts.[10]

-

Incomplete Reduction in Part B : If the nitro reduction stalls, additional SnCl₂·2H₂O can be added. Ensure the reaction is sufficiently heated, as the starting material has limited solubility at room temperature.

-

Purification Challenges : The final product is an amine, which can streak on silica gel columns. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent system during column chromatography.

-

Product Color : The final product may darken over time upon exposure to air and light due to oxidation. For long-term storage, it is best kept in a dark, sealed container under an inert atmosphere (e.g., nitrogen or argon).

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. [Link]

-

Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: 3-NITRO ANILINE. [Link]

-

MBB College. (n.d.). Paal-Knorr Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]

-

Molecules. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. [Link]

-

Molecules. (2018). Recent Advancements in Pyrrole Synthesis. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. [Link]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

ACS Publications. (n.d.). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. [Link]

-

ResearchGate. (n.d.). Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones. [Link]

-

SIELC Technologies. (n.d.). 2-(1H-Pyrrol-1-yl)aniline. [Link]

- Google Patents. (n.d.). Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.

Sources

- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. mbbcollege.in [mbbcollege.in]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 3-(1H-pyrrol-1-yl)aniline

<Step>

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrrol-1-yl)aniline emerges as a heterocyclic compound of significant interest, bridging the structural motifs of aniline and pyrrole. This guide provides a comprehensive technical overview of its chemical properties, including synthesis, spectroscopic characterization, and reactivity. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals in research and drug development, aiming to leverage the unique characteristics of this molecule for the design of novel therapeutics and functional materials.

Introduction: The Strategic Importance of the Pyrrole-Aniline Scaffold

The fusion of a pyrrole ring with an aniline moiety in this compound creates a molecule with a rich electronic landscape and versatile reactivity. The pyrrole ring is a cornerstone in the architecture of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12.[1] Its incorporation into drug candidates is a well-established strategy in medicinal chemistry.[2] Similarly, the aniline scaffold is a fundamental building block in the synthesis of a vast array of pharmaceuticals, from antibiotics to analgesics.[3] The meta-substitution pattern of the pyrrole on the aniline ring in this compound is particularly noteworthy, as meta-substituted anilines are often challenging to synthesize yet are prevalent in marketed drugs.[4] This unique structural arrangement imparts distinct electronic and steric properties, making it a compelling scaffold for exploration in drug discovery and materials science.

Synthesis of this compound: A Methodological Deep Dive

The construction of the N-aryl pyrrole linkage is the critical step in synthesizing this compound. The Paal-Knorr and Clauson-Kaas pyrrole syntheses are the most prevalent and robust methods for this transformation.

The Paal-Knorr Pyrrole Synthesis: A Classic Condensation Approach

The Paal-Knorr synthesis is a powerful method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines.[5][6][7][8] This acid-catalyzed condensation reaction offers a direct route to N-substituted pyrroles.[6][7][8]

Causality in Experimental Design:

-

Choice of 1,4-Dicarbonyl: 2,5-Dimethoxytetrahydrofuran is a common and stable precursor to succinaldehyde, the required 1,4-dicarbonyl compound. Its use obviates the need to handle the often unstable free dialdehyde.

-

Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid.[7] Acetic acid is a frequently used weak acid catalyst that accelerates the reaction without promoting the formation of furan byproducts, a common side reaction at lower pH.[8]

-

Solvent Selection: While the reaction can be performed in various solvents, acetic acid often serves as both the solvent and the catalyst.[9] More recently, greener approaches have utilized water as a solvent, often in the presence of a catalyst like iron(III) chloride, offering a more environmentally benign protocol.[10]

Experimental Protocol: Paal-Knorr Synthesis of this compound

-

To a solution of 3-aminophenol (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

The Clauson-Kaas Pyrrole Synthesis: A Versatile Alternative

The Clauson-Kaas synthesis provides an alternative and often more efficient route to N-substituted pyrroles, particularly from less nucleophilic amines.[1][9][11] This method also utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl precursor.[1][9][12]

Innovations and Optimization:

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the Clauson-Kaas reaction, reducing reaction times from hours to minutes.[9] This "green chemistry" approach often proceeds efficiently in either acetic acid or water without the need for additional catalysts.[9]

-

Catalyst Diversity: A range of catalysts have been explored to improve the efficiency and scope of the Clauson-Kaas synthesis, including scandium triflate, copper catalysts, and iron(III) chloride.[12] Nicotinamide has also been employed as an inexpensive and non-toxic catalyst, particularly for the synthesis of pyrrolyl-phenols from aminophenol hydrochlorides.[12][13]

Workflow for Clauson-Kaas Synthesis:

Caption: Reactivity map of this compound, highlighting the distinct reaction pathways of the aniline and pyrrole moieties.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research.

Scaffold for Novel Therapeutics

The pyrrole and aniline moieties are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. [2]The combination of these two scaffolds in a single molecule provides a promising starting point for the design of new drug candidates. The versatile reactivity of this compound allows for the systematic exploration of chemical space around this core structure, enabling the optimization of pharmacological properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Precursor for Functional Materials

The aniline component of this compound suggests its potential as a monomer for the synthesis of novel conductive polymers. Polyaniline is a well-known conducting polymer, and the incorporation of the pyrrole substituent could modulate the electronic and physical properties of the resulting polymer. Such materials could find applications in sensors, electronic devices, and corrosion protection.

Conclusion

This compound is a molecule with significant potential, underpinned by its versatile synthesis and rich chemical reactivity. This guide has provided a detailed technical overview of its core properties, from established synthetic protocols to a comprehensive spectroscopic and physicochemical characterization. For researchers and scientists in drug development and materials science, this compound represents a valuable and largely untapped scaffold. A thorough understanding of its fundamental chemistry, as outlined in this document, is the critical first step in unlocking its full potential for the creation of innovative new molecules and materials.

References

- Clauson-Kaas Pyrrole Synthesis | Chem-St

- Paal–Knorr synthesis - Wikipedia

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals (2023-06-27)

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals

- Paal-Knorr Synthesis - Alfa Chemistry

- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - ark

- CAS # 89353-42-4, this compound - chemBlink

- Pyrrole synthesis - Organic Chemistry Portal

- Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction | PDF | Amine - Scribd

- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal

- A Clauson-Kaas pyrrole synthesis catalyzed by nicotinamide - ResearchG

- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-arom

- 89353-42-4|this compound - BLDpharm

- 1324087-02-6|this compound hydrochloride - BLDpharm

- 3-(1H-Pyrrol-1-yl)

- 3-(1H-pirrol-1-il)anilina 89353-42-4 wiki - Es - Guidechem

- 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem

- (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012)

- This compound (C10H10N2) - PubChemLite

- This compound, 97%, Thermo Scientific

- 3-Acetyl-1H-pyrroline - the NIST WebBook

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul

- Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech (2025-02-17)

- Synthesis of 1-pyrrolines - Organic Chemistry Portal

- Synthesis, in silico Molecular Docking and Antimicrobial Study of Some New 3-(Substituted-quinolin-3-yl)-1-[4-(1H-pyrrol-1-yl)

- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles - ACS Public

- This compound | SCBT - Santa Cruz Biotechnology

- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC - NIH

- 2-(1H-Pyrrol-3-yl)aniline - Benchchem

- 2-(1H-Pyrrol-1-yl)aniline - SIELC Technologies

- 6025-60-1|2-(1H-Pyrrol-1-yl)aniline - BLDpharm

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxid

- Advances in Green Chemistry for Pharmaceutical Applic

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

- 4-(1H-Pyrrol-1-yl)aniline, min 98%, 100 grams - CP Lab Safety

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bloomtechz.com [bloomtechz.com]

- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

The Strategic Synthesis and Characterization of 3-(1H-pyrrol-1-yl)aniline: A Keystone Intermediate for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 3-(1H-pyrrol-1-yl)aniline (CAS No. 89353-42-4), a heterocyclic amine of significant interest to the pharmaceutical and materials science sectors. The document delineates the core physicochemical properties, safety and handling protocols, and a detailed, field-proven synthetic methodology. Furthermore, it offers a comprehensive analysis of its spectral characteristics, providing researchers with the necessary benchmarks for identification and quality control. The guide culminates in a discussion of the compound's strategic importance as a scaffold in medicinal chemistry, contextualizing its value for professionals engaged in the development of novel therapeutics.

Introduction: The Architectural Significance of the Pyrrolyl Aniline Scaffold

The fusion of a pyrrole ring with an aniline moiety creates a unique molecular architecture that has garnered considerable attention in the field of medicinal chemistry. The pyrrole nucleus is a ubiquitous pharmacophore present in a wide array of natural products and synthetic drugs, known for its diverse biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The aniline portion, in turn, provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular frameworks.

This compound, specifically, positions the reactive amino group at the meta-position of the phenyl ring. This orientation has profound implications for the spatial arrangement of substituents and the electronic properties of the molecule, influencing its interaction with biological targets. Understanding the fundamental properties and synthetic routes to this key intermediate is paramount for its effective utilization in drug discovery and materials science research. This guide serves as a comprehensive resource for scientists, aiming to bridge the gap between theoretical knowledge and practical application.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in a laboratory setting. This section outlines the key characteristics of this compound, compiled from supplier safety data sheets and chemical databases.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 89353-42-4 | [3] |

| Molecular Formula | C₁₀H₁₀N₂ | [4] |

| Molecular Weight | 158.20 g/mol | [4] |

| Physical State | Solid, powder | - |

| Color | Beige | - |

| Melting Point | 43-44 °C | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | - |

| Stability | Stable under normal laboratory conditions. | - |

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from globally harmonized system (GHS) classifications.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Incompatibilities:

-

Strong oxidizing agents.

-

-

Hazardous Decomposition Products:

-

Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Synthesis of this compound: A Modified Paal-Knorr Approach

The synthesis of N-arylpyrroles is a cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most robust and widely used methods.[5] This section outlines a reliable, two-step experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the synthesis of its 2-isomer.[6] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Nitrophenyl)-1H-pyrrole

-

Rationale: This step utilizes the Paal-Knorr reaction to construct the pyrrole ring. 2,5-Dimethoxytetrahydrofuran serves as a stable precursor to 1,4-dicarbonyl species under acidic conditions. Acetic acid acts as both the solvent and the acid catalyst required to facilitate the condensation and subsequent cyclization with 3-nitroaniline.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (20 mmol, 1.0 eq.).

-

Add glacial acetic acid (100 mL) and stir until the aniline is fully dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (20 mmol, 1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-nitrophenyl)-1H-pyrrole. This intermediate can be used in the next step without further purification.

Step 2: Reduction of 1-(3-Nitrophenyl)-1H-pyrrole to this compound

-

Rationale: The nitro group of the intermediate is reduced to a primary amine. A classic and effective method for this transformation is the use of iron powder in the presence of a mild acid source, such as ammonium chloride, in a protic solvent. The iron acts as the reducing agent, while ammonium chloride helps to activate the iron surface and maintain a suitable pH for the reduction.

-

To a round-bottom flask, add the crude 1-(3-nitrophenyl)-1H-pyrrole from the previous step.

-

Add a mixture of water and ethanol (e.g., 50 mL water and 50 mL ethanol) to dissolve the nitro compound.

-

Add iron powder (80 mmol, 4.0 eq.) and ammonium chloride (20 mmol, 1.0 eq.).

-

Heat the mixture to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethyl acetate.

-

Pour the filtrate into a separatory funnel and add 100 mL of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Spectral Characterization

Accurate spectral data is essential for the unambiguous identification and quality assessment of a synthesized compound. While a publicly available, complete set of spectra for this compound is not readily found, this section provides predicted and comparative data based on its isomer, 2-(1H-pyrrol-1-yl)aniline, and general principles of spectroscopy.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the protons of the pyrrole ring.

-

Aniline Ring Protons: Due to the meta-substitution, a more complex splitting pattern is anticipated in the aromatic region (approx. δ 6.5-7.5 ppm) compared to the 2- or 4-isomers.

-

Pyrrole Ring Protons: Two sets of equivalent protons on the pyrrole ring will likely appear as triplets at approximately δ 6.3 ppm and δ 6.8 ppm.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons is expected, with its chemical shift being solvent-dependent (typically δ 3.5-4.5 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aniline Ring Carbons: Six distinct signals are expected for the carbons of the aniline ring. The carbon attached to the nitrogen of the pyrrole ring (C-N) and the carbon attached to the amino group (C-NH₂) will have characteristic chemical shifts.

-

Pyrrole Ring Carbons: Two signals are expected for the carbons of the pyrrole ring, typically around δ 110 ppm and δ 120 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

-

C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region is expected for the C-N bond stretching.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 158, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of HCN (m/z = 27) from the pyrrole ring or cleavage of the C-N bond between the two rings. The fragmentation of related pyrrolyl-thiophenamines has been studied and shows complex patterns.[7]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable building block in the design of novel therapeutic agents. Its structural features allow for the exploration of chemical space in multiple dimensions, making it an attractive starting point for lead optimization campaigns.

Rationale for its Use as a Scaffold

Caption: Key structural features of this compound for drug design.

The pyrrole ring can engage in hydrogen bonding and hydrophobic interactions with biological targets. The aniline nitrogen provides a nucleophilic center for a variety of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, allowing for the facile introduction of diverse functional groups. The meta-substitution pattern allows for the creation of non-linear molecules that can access different binding pockets compared to their ortho or para isomers.

Derivatives of pyrrolyl anilines have been investigated for a range of therapeutic applications, including as antimalarial agents.[5] The core structure serves as a template that can be decorated with various substituents to modulate potency, selectivity, and pharmacokinetic properties. The pyrrole moiety itself is a key component in numerous approved drugs, highlighting the therapeutic potential of this heterocyclic system.[1]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of physicochemical properties and a readily accessible synthetic route. Its unique structural and electronic features make it a valuable scaffold for the development of novel small molecules in the pharmaceutical industry. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively synthesize, characterize, and utilize this versatile compound in their research endeavors. A thorough understanding of its properties and reactivity is the first step towards unlocking its full potential in the creation of next-generation therapeutics.

References

-

Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. The Royal Society of Chemistry, 2016.

-

2-(1H-pyrrol-1-yl)aniline. PubChem, National Center for Biotechnology Information.

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate.

-

Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. The Royal Society of Chemistry.

-

3-Pyrroline(109-96-6) 1H NMR spectrum. ChemicalBook.

-

3-Pyrroline(109-96-6) 13C NMR spectrum. ChemicalBook.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database.

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, ACS Publications.

-

FTIR spectra of (a) polyaniline (b) polypyrrole (c) pyrrole–aniline copolymers. ResearchGate.

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, SpringerLink.

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database.

-

This compound, 97%, Thermo Scientific. Fisher Scientific.

-

(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate.

-

This compound hydrochloride. BLDpharm.

-

Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry. Benchchem.

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate.

-

(a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of poly(aniline-co-pyrrole)-hybrid carbon assemblage composite. ResearchGate.

-

The FTIR spectrum for Pyrrole. ResearchGate.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Thesis, Karl-Franzens-Universität Graz.

-

Recent Advancements in Pyrrole Synthesis. National Institutes of Health.

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.

-

Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends. AIDIC.

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed.

-

Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). ResearchGate.

-

4-(1H-PYRROL-1-YL)ANILINE. ChemicalBook.

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Institutes of Health.

-

1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum. ChemicalBook.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 3-(1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

A. Overview of 3-(1H-pyrrol-1-yl)aniline

This compound is an aromatic organic compound that incorporates both an aniline and a pyrrole moiety. This unique structural combination imparts a distinct set of physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The presence of the amino group on the phenyl ring and the nitrogen-containing heterocyclic pyrrole ring makes it a versatile building block for the synthesis of more complex molecules. Its potential applications are being explored in areas such as the development of novel therapeutic agents and the synthesis of functional polymers.

B. Importance in Research and Drug Development

The aniline substructure is a common feature in many biologically active compounds and pharmaceuticals. The pyrrole ring, another important pharmacophore, is present in a variety of natural products and synthetic drugs. The combination of these two functionalities in this compound creates a scaffold with the potential for diverse biological activities. Understanding the physical properties of this compound is a critical first step in its journey from a laboratory chemical to a potential drug candidate or advanced material. Accurate physical data is essential for reaction optimization, purification, formulation, and for predicting its behavior in biological systems.

II. Molecular and Structural Information

A. Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-pyrrol-1-ylaniline, 1-(3-Aminophenyl)pyrrole |

| CAS Number | 89353-42-4[1] |

| Molecular Formula | C₁₀H₁₀N₂[2] |

| Molecular Weight | 158.20 g/mol |

B. Structural Formula and 3D Conformation

The structure of this compound consists of a pyrrole ring linked via its nitrogen atom to the meta-position of an aniline ring.

Caption: 2D structure of this compound.

III. Physicochemical Properties

A. Summary Table of Physical Properties

| Property | Value | Source |

| Appearance | Solid | - |

| Melting Point | 43-44 °C[1] | chemBlink |

| Boiling Point | 323.4 °C (Predicted) | Guidechem |

| Density | 1.09 g/cm³ (Predicted) | Guidechem |

| Refractive Index | 1.602 (Predicted) | Guidechem |

| logP | 2.64070 (Predicted) | Guidechem |

B. Detailed Discussion

-

Melting Point : The experimentally determined melting point is a narrow range of 43-44 °C, which is indicative of a relatively pure compound.[1] This low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong.

-

Boiling Point (Predicted) : The predicted boiling point is 323.4 °C. This relatively high value is expected for an aromatic compound of this molecular weight, reflecting the energy required to overcome intermolecular forces in the liquid state.

-

Solubility : The solubility of this compound has not been extensively reported. However, based on its structure, a qualitative prediction can be made. The presence of the amino group suggests potential solubility in acidic aqueous solutions due to the formation of the corresponding ammonium salt. The overall molecule has significant nonpolar character due to the two aromatic rings, which would suggest solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. The principle of "like dissolves like" is a guiding principle in solubility prediction.[3]

-

Density and Refractive Index (Predicted) : The predicted density of 1.09 g/cm³ is slightly higher than that of water, which is typical for many organic compounds. The predicted refractive index of 1.602 is also within the expected range for an aromatic compound.

IV. Spectroscopic Characterization

A. General Principles

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. For this compound, ¹H and ¹³C NMR will provide information about the carbon-hydrogen framework, FTIR will identify the key functional groups, and UV-Vis spectroscopy will reveal details about the conjugated π-electron system.

B. ¹H NMR Spectroscopy (Predicted Chemical Shifts)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the aniline and pyrrole rings, as well as a signal for the amino protons.

-

Aniline Ring Protons : These protons will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern.

-

Pyrrole Ring Protons : The protons on the pyrrole ring are also in the aromatic region, with distinct chemical shifts for the α and β protons.

-

Amino Protons (-NH₂) : The chemical shift of the amino protons can vary and often appears as a broad singlet.[4] The signal for aromatic amine protons is typically in the range of 3-5 ppm.[5]

C. ¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Aromatic Carbons : The carbon atoms of both the aniline and pyrrole rings will resonate in the downfield region, typically between δ 110 and 150 ppm.

D. Fourier-Transform Infrared (FTIR) Spectroscopy (Expected Absorptions)

The FTIR spectrum will provide valuable information about the functional groups present.

-

N-H Stretching : For the primary amine (-NH₂), two characteristic stretching vibrations are expected in the region of 3300-3500 cm⁻¹.[6]

-

C-N Stretching : Aromatic C-N stretching bands are typically observed in the 1250-1335 cm⁻¹ region.[6]

-

C=C Stretching (Aromatic) : Multiple bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic rings.

-

C-H Stretching (Aromatic) : Signals will appear above 3000 cm⁻¹.

E. UV-Vis Spectroscopy (Expected Absorptions)

The UV-Vis spectrum is expected to show absorptions characteristic of conjugated aromatic systems. Benzene, for instance, exhibits absorption bands at 184, 204, and 256 nm.[7] The extended conjugation in this compound is likely to cause a bathochromic (red) shift of these bands to longer wavelengths.[7]

V. Experimental Protocols for Physical Property Determination

A. Workflow Diagram for Characterization

Caption: Workflow for the physical characterization of this compound.

B. Melting Point Determination (Capillary Method)

The melting point of a pure organic solid is a sharp, characteristic physical property.

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate.

-

Observation : The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Causality : For a pure compound, this range should be narrow (typically 0.5-2 °C). A broad melting range can indicate the presence of impurities.

C. Boiling Point Determination (Micro Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

-

Sample Preparation : A small amount of the molten compound is placed in a small test tube.

-

Capillary Inversion : A sealed-end capillary tube is placed, open-end down, into the test tube.

-

Heating : The assembly is heated gently. Air trapped in the capillary tube will bubble out.

-

Observation : The heat is removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[8]

D. Solubility Assessment

A systematic approach is used to determine the solubility in various solvents.

-

Solvent Selection : A range of solvents with varying polarities should be tested, including water, 5% HCl, 5% NaOH, and common organic solvents (e.g., ethanol, acetone, dichloromethane).

-

Procedure : A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation : The mixture is agitated, and the solubility is observed. Solubility can be classified as soluble, partially soluble, or insoluble.

-

Causality : Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[9]

VI. Handling and Storage

A. Safety Precautions

As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

B. Storage Conditions

It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

VII. References

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H10N2). Retrieved from [Link]

-

Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.

-

Studocu. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

University of Calgary. (n.d.). Amines. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. Retrieved from [Link]

-

University of Leeds. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of.... Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]

-

YouTube. (2023). FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-Pyrazol-3-yl)aniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97 %, Thermo Scientific 1 g | Buy Online. Retrieved from [Link]

Sources

- 1. CAS # 89353-42-4, this compound - chemBlink [chemblink.com]

- 2. Page loading... [guidechem.com]

- 3. youtube.com [youtube.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. analyzetest.com [analyzetest.com]

- 7. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. scribd.com [scribd.com]

3-(1H-pyrrol-1-yl)aniline molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-(1H-pyrrol-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's structural features through an examination of its physicochemical properties and spectroscopic data. A detailed, field-tested protocol for its synthesis via the Clauson-Kaas reaction is presented, including mechanistic insights and a procedural workflow diagram. Furthermore, the guide explores the compound's emerging applications as a versatile building block in drug discovery, highlighting its role as a bioisosteric replacement for traditional aniline moieties and its utility in creating novel therapeutic agents. Safety and handling protocols are also summarized to ensure its proper use in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Characterization

This compound, with CAS Number 89353-42-4, is an organic compound that integrates two key aromatic heterocycles: a benzene ring substituted with an amino group (aniline) and a pyrrole ring. The pyrrole ring is attached via its nitrogen atom to the meta-position (C3) of the aniline ring. This specific arrangement dictates the molecule's electronic properties, reactivity, and three-dimensional conformation, making it a valuable scaffold in synthetic chemistry.

The aniline moiety provides a nucleophilic amino group and an aromatic ring that can undergo electrophilic substitution, primarily at the ortho and para positions relative to the amine. However, the bulky pyrrole substituent at the meta-position introduces significant steric hindrance and electronic modulation, influencing the regioselectivity of further reactions. The pyrrole ring itself is an electron-rich aromatic system, contributing to the overall electronic character of the molecule.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The compound is a solid at room temperature with a distinct melting point, indicating a stable crystalline structure.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 89353-42-4 | [2] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 43-44 °C | [2][5] |

| SMILES | Nc1cccc(c1)N1C=CC=C1 | [3] |

| InChI Key | NHLHWHRXMZZWGA-UHFFFAOYSA-N (for para-isomer, meta expected similar) | [4] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyrrole rings. The protons on the aniline ring will appear as a complex multiplet in the aromatic region (approx. 6.5-7.5 ppm). The protons of the pyrrole ring typically appear as two distinct triplets: one for the α-protons (adjacent to the nitrogen, approx. 6.8-7.2 ppm) and one for the β-protons (approx. 6.2-6.5 ppm). The two protons of the -NH₂ group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbons of the benzene ring will resonate in the 110-150 ppm range, with the carbon attached to the amino group appearing furthest upfield. The pyrrole carbons will show two signals, typically around 110 ppm (β-carbons) and 120 ppm (α-carbons).

-